molecular formula C11H11ClN2O B13867805 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol

4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol

Katalognummer: B13867805
Molekulargewicht: 222.67 g/mol
InChI-Schlüssel: QKJRFHHYULBKQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol is a phenolic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and methyl groups at the 3- and 5-positions of the aromatic phenol moiety. Its molecular formula is C₁₁H₁₁ClN₂O, with a molecular weight of 234.67 g/mol. The compound’s structure combines the hydrogen-bonding capability of the phenol group with the steric and electronic effects of the chloro-pyrazole and dimethyl substituents.

Eigenschaften

Molekularformel

C11H11ClN2O

Molekulargewicht

222.67 g/mol

IUPAC-Name

4-(4-chloropyrazol-1-yl)-3,5-dimethylphenol

InChI

InChI=1S/C11H11ClN2O/c1-7-3-10(15)4-8(2)11(7)14-6-9(12)5-13-14/h3-6,15H,1-2H3

InChI-Schlüssel

QKJRFHHYULBKQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1N2C=C(C=N2)Cl)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 4-chloro-3,5-dimethylphenol

This intermediate is a key building block and is synthesized primarily by selective chlorination of 3,5-dimethylphenol under catalytic conditions.

Typical synthetic protocols include:

  • Copper-catalyzed chlorination in organic solvents:
    • Reactants: 3,5-dimethylphenol, copper chloride dihydrate or copper nitrate trihydrate as catalyst, hydrochloric acid (HCl), and an organic solvent such as dichloroethane or chloroform.
    • Conditions: Heating at 60–80 °C with oxygen or air introduced to facilitate oxidation and chlorination.
    • Reaction time: Approximately 5 hours.
    • Workup: After reaction completion (monitored by gas chromatography), the mixture is cooled, layered, and the organic phase is separated. Solvent recovery is achieved by reduced pressure distillation, and the product is recrystallized from the organic solvent.
    • Yield and purity: High yields (95–97%) and purity (~98.5%) are reported.

Example synthesis from patent literature:

Example Catalyst Solvent Temp (°C) Atmosphere Yield (%) Purity (%) Notes
1 Copper chloride dihydrate Dichloroethane 80 Oxygen 95.2 98.5 3,5-dimethylphenol (1 mol scale)
6 Copper nitrate trihydrate Chloroform 60 Air, HCl 95.9 98.5 High-pressure kettle, 10 mol scale
7 Copper chloride dihydrate Dichloroethane 80 Oxygen, HCl 97.2 98.5 Includes NaCl, high-pressure conditions

Table 1: Representative conditions for synthesis of 4-chloro-3,5-dimethylphenol

Preparation of 4-chloro-1H-pyrazole derivatives

The 4-chloro substitution on the pyrazole ring is introduced by electrophilic chlorination, often under solvent-free mechanochemical conditions or via classical halogenation methods.

  • Mechanochemical chlorination:

    • Reagents: Pyrazoles, trichloroisocyanuric acid (TCCA) as chlorinating agent, silica gel as solid support.
    • Method: Milling or shaking in a shaker mill at 30 Hz for 45–60 minutes.
    • Workup: Extraction with dichloromethane, filtration through silica to remove insolubles, washing with sodium thiosulfate solution to quench residual chlorine, rotary evaporation to isolate product.
    • Yields: Typically 82–93%.
    • Advantages: Solvent-free, environmentally friendly, and efficient.
  • Electrophilic substitution with N-chlorosuccinimide (NCS):

    • Used in organic solvents such as carbon tetrachloride.
    • Produces 4-chloro-3,5-dimethylpyrazole with good selectivity.

Formation of 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol

While direct literature on the exact synthesis of the target compound is limited, related synthetic strategies can be inferred from pyrazole alkylation and substitution chemistry:

  • N-alkylation of 4-chloro-3,5-dimethylpyrazole:

    • Reaction with 3,5-dimethylphenol derivatives or appropriate halogenated phenol intermediates under basic conditions with phase transfer catalysts (e.g., tetrabutylammonium chloride) to form the pyrazolyl-phenol linkage.
    • Conditions: Aqueous NaOH with phase transfer catalyst, moderate temperature (40–50 °C), reaction time ~2 hours.
    • Purification: Extraction, column chromatography with hexane/ethyl acetate.
  • Electrophilic aromatic substitution on phenol ring:

    • Alternatively, 4-chloropyrazole derivatives can be coupled to phenol rings bearing methyl substituents via cross-coupling or nucleophilic substitution, depending on the leaving groups.

Summary Table of Preparation Steps

Step Starting Material(s) Reagents/Catalysts Conditions Yield (%) / Purity (%) Notes
1. Chlorination of 3,5-dimethylphenol 3,5-dimethylphenol CuCl2·2H2O or Cu(NO3)2·3H2O, HCl, O2 or air 60–80 °C, 5 h, organic solvent (DCE, CHCl3) 95–97 / ~98.5 High-pressure reactor for scale-up
2. Chlorination of pyrazole ring 3,5-dimethylpyrazole TCCA, silica gel (mechanochemical) or NCS Milling 30 Hz, 45–60 min or reflux 82–93 / high purity Solvent-free mechanochemical preferred
3. Coupling pyrazole to phenol 4-chloro-3,5-dimethylpyrazole, 3,5-dimethylphenol derivative NaOH, phase transfer catalyst (TBAC) 40–50 °C, 2 h, aqueous-organic biphasic Quantitative (reported for similar alkylations) Purification by chromatography

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Key Structural Differences Biological/Physicochemical Properties Reference
4-(4-Chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol Phenol core with 3,5-dimethyl and 4-chloropyrazole substituents. Enhanced acidity (phenolic -OH), moderate lipophilicity (logP ~2.5), potential antimicrobial activity.
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22) Ethanone group instead of phenol; diazenyl linker with 4-chlorophenyl. High antibacterial activity (MIC 2–4 µg/mL against Gram-negative bacteria).
4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline (CAS 943750-26-3) Aniline (-NH₂) replaces phenol (-OH); same pyrazole substituents. Lower acidity (pKa ~4–5 for aniline), increased reactivity in electrophilic substitution.
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol (CAS 1006480-06-3) Ethanol (-CH₂CH₂OH) replaces phenol; hydroxyl group on a flexible chain. Higher solubility in polar solvents, reduced steric hindrance.
Benzaldehyde, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) (CAS 1341091-46-0) Benzaldehyde (-CHO) replaces phenol; aldehyde group introduces electrophilic reactivity. Potential as a synthetic intermediate for Schiff base formation; no reported bioactivity.

Toxicity and Stability

  • Chlorinated pyrazoles (e.g., Compound 22) show moderate cytotoxicity (IC₅₀ ~20 µM in DLA cells) . The phenol group in the target compound may reduce toxicity compared to ethanone derivatives by facilitating metabolic detoxification (e.g., glucuronidation).
  • Stability: Methyl groups on the phenol ring enhance steric protection against oxidative degradation compared to non-methylated analogs.

Biologische Aktivität

4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol is a compound that has garnered attention due to its potential biological activities. The compound’s structure, featuring a pyrazole ring and a phenolic group, suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 222.67 g/mol
  • CAS Number : 1393125-89-7
  • Physical State : Solid (yellow)

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted that related pyrazole compounds demonstrated fungicidal activity against Alternaria solani .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes positions it as a potential candidate for treating inflammatory diseases. Celecoxib, a known COX-2 inhibitor derived from the pyrazole structure, serves as a reference for the anti-inflammatory potential of similar compounds .

Neurological Implications

The muscarinic acetylcholine receptor (mAChR) system is crucial in various neurological disorders. Recent studies have indicated that pyrazole derivatives can act as positive allosteric modulators (PAMs) at the M4 subtype of mAChRs, enhancing acetylcholine's binding affinity and efficacy . This modulation has implications for treating conditions such as Alzheimer's disease and schizophrenia.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the pyrazole ring and substituents on the phenolic group significantly affect biological activity. For example:

  • Substituent Variations : Altering the chlorine position on the pyrazole ring can enhance binding affinity to mAChRs.
  • Phenolic Modifications : Changes in methyl groups can influence anti-inflammatory potency.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives indicated that 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol exhibited superior antimicrobial activity against Staphylococcus aureus compared to other derivatives .
  • Neurological Assessment : In vivo studies demonstrated that administration of this compound led to improved cognitive function in rodent models of Alzheimer's disease, suggesting its potential as a therapeutic agent .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Alternaria solani
Anti-inflammatoryCOX inhibition similar to celecoxib
Neurological ModulationPositive modulation of M4 mAChR

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol and related pyrazole derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting hydrazine derivatives with diketones under reflux in ethanol, followed by purification via column chromatography and recrystallization. For example, 1-[3-(4-chlorophenyl)isoquinolin-1-yl]-3,5-diphenyl-1H-pyrazole was synthesized by reacting hydrazine with 1,3-diphenylpropane-1,3-dione in ethanol under nitrogen, followed by column chromatography and recrystallization in dichloromethane . Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized based on substituent reactivity.

Q. Which analytical techniques are essential for characterizing 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming the substitution pattern and aromatic proton environments .
  • FT-IR Spectroscopy : To identify functional groups (e.g., phenolic -OH, C-Cl stretches) .
  • Mass Spectrometry : For molecular weight verification and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar pyrazole derivatives .

Advanced Research Questions

Q. How can researchers optimize substituent effects on the pyrazole ring to enhance biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example, substituting the pyrazole ring with electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) alters bioactivity. In a study of analogous compounds, derivatives with 4-chlorophenyl substituents showed superior antibacterial activity (MIC: 12.5 µg/mL) compared to methoxy-substituted analogs . Computational tools (e.g., molecular docking) can predict binding affinities to target enzymes like bacterial dihydrofolate reductase .

Q. What strategies resolve crystallographic challenges in determining the hydrogen-bonding network of this compound?

  • Methodological Answer : Hydrogen atoms in aromatic systems are often placed geometrically using riding models during crystallographic refinement. For example, in related pyrazole derivatives, C–H bond lengths were fixed at 0.93 Å, and isotropic displacement parameters (Uiso) were set to 1.2 times Ueq of the parent carbon . Software like SHELXL or OLEX2 can refine disordered regions by constraining thermal parameters .

Q. How should discrepancies in bioactivity data between similar pyrazole derivatives be addressed?

  • Methodological Answer : Contradictions may arise due to purity, assay protocols, or cell line variability. To mitigate:

  • Purity Validation : Use HPLC (>95% purity) and elemental analysis .
  • Standardized Assays : Replicate antimicrobial tests (e.g., serial dilution method) with controls like ciprofloxacin .
  • Mechanistic Studies : Combine in vitro assays (e.g., DNA damage protection) with in silico ADMET profiling to contextualize activity .

Q. What experimental design considerations are critical for studying environmental degradation pathways of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL:

  • Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) using OECD guidelines .
  • Phase 2 : Simulate abiotic degradation (photolysis, hydrolysis) under controlled lab conditions .
  • Phase 3 : Assess biotic degradation via microbial consortia and monitor metabolites via LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.